(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid
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Overview
Description
(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid is a boronic acid derivative that features a benzazepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine with a boron-containing reagent under specific conditions . The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the benzazepine ring .
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid involves its ability to participate in various chemical reactions. In the Suzuki-Miyaura coupling, for example, the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid include other boronic acid derivatives and benzazepine compounds. Examples include:
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
Uniqueness
What sets this compound apart is its unique combination of a benzazepine ring and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C11H16BNO2 |
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Molecular Weight |
205.06 g/mol |
IUPAC Name |
(3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c1-13-6-4-9-2-3-11(12(14)15)8-10(9)5-7-13/h2-3,8,14-15H,4-7H2,1H3 |
InChI Key |
MMCWFMWSXZIAEB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CCN(CC2)C)C=C1)(O)O |
Origin of Product |
United States |
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